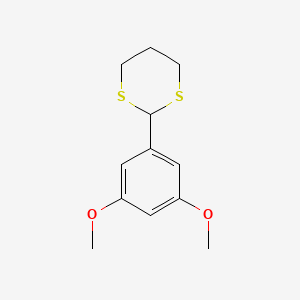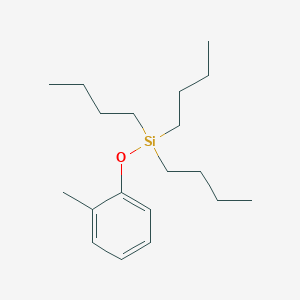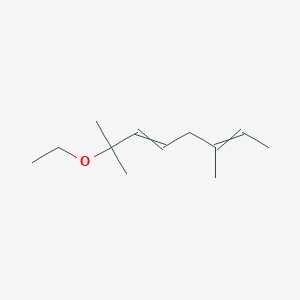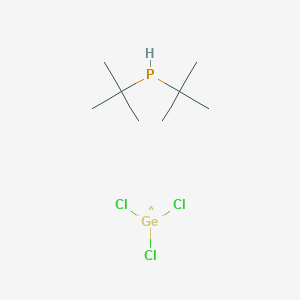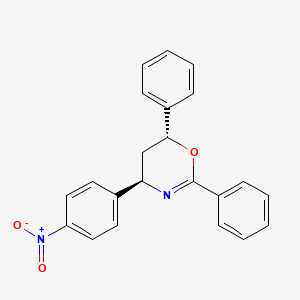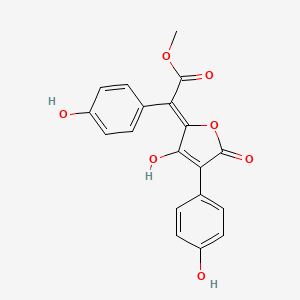
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of Benzeneacetic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activities and cellular signaling pathways, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Known for its use in organic synthesis and as a flavoring agent.
Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester: Studied for its potential medicinal properties.
Benzeneacetic acid, α,4-dihydroxy-3-methoxy-, methyl ester: Investigated for its antioxidant and antimicrobial activities.
Uniqueness
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester stands out due to its complex structure, which imparts unique chemical reactivity and potential for diverse applications. Its combination of hydroxyl, ester, and furan rings makes it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
54805-70-8 |
|---|---|
Formule moléculaire |
C19H14O7 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
methyl (2Z)-2-[3-hydroxy-4-(4-hydroxyphenyl)-5-oxofuran-2-ylidene]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C19H14O7/c1-25-18(23)15(11-4-8-13(21)9-5-11)17-16(22)14(19(24)26-17)10-2-6-12(20)7-3-10/h2-9,20-22H,1H3/b17-15- |
Clé InChI |
SOSJSALYYQBFMJ-ICFOKQHNSA-N |
SMILES isomérique |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=C(C=C2)O)O)/C3=CC=C(C=C3)O |
SMILES canonique |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


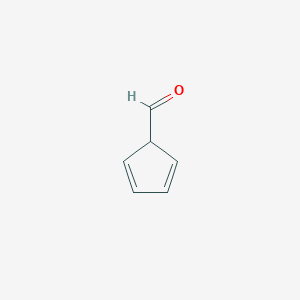
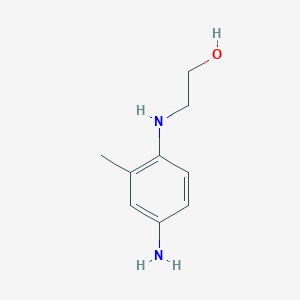
silane](/img/structure/B14628319.png)
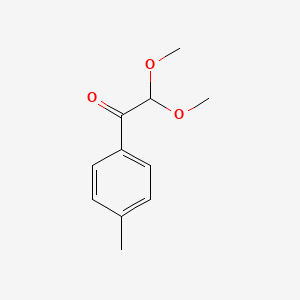
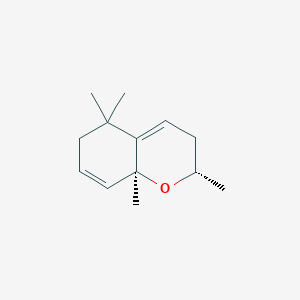
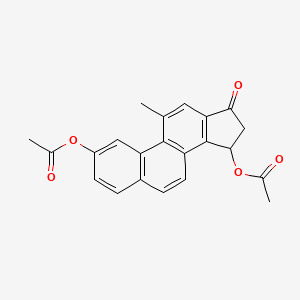
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
